3-(Methyl(pentyl)amino)propanoic acid hydrochloride (CAS 625120-81-2) is a highly specialized zwitterionic amino acid derivative formulated as a stable hydrochloride salt. In commercial procurement and pharmaceutical manufacturing, it serves a dual, non-substitutable role: it is the primary synthetic precursor for the osteoporosis drug Ibandronate sodium, and it is the officially recognized pharmacopeial reference standard (EP Impurity A / USP Related Compound A) for the drug's quality control. The compound features a precise N-methyl-N-pentyl tertiary amine tail that dictates the downstream pharmacological potency of the final bisphosphonate. By stabilizing this intermediate as a hydrochloride salt, manufacturers achieve the high aqueous solubility, crystalline stability, and precise gravimetric handling required for both industrial-scale phosphonylation reactions and rigorous analytical impurity profiling .
Generic substitution of this compound with closely related tertiary amines (such as N,N-dimethyl or N-methyl-N-butyl analogs) is entirely non-viable in both synthesis and analysis. In API manufacturing, the exact N-methyl-N-pentyl chain is the critical pharmacophore required to synthesize Ibandronate; altering the chain length produces a completely different bisphosphonate with drastically altered farnesyl pyrophosphate synthase (FPPS) inhibition and bone antiresorptive properties. In analytical quality control, regulatory bodies (EP/USP) strictly mandate the use of the exact CAS 625120-81-2 structure for system suitability and impurity quantification. A generic homolog will exhibit different HPLC retention times and UV response factors, causing immediate failure in chromatographic validation and preventing the legal release of commercial API batches .
The synthesis of bisphosphonates from free carboxylic acids often suffers from reaction mixture thickening and incomplete conversion. Utilizing the highly soluble hydrochloride salt of 3-(methyl(pentyl)amino)propanoic acid prevents this semisolid formation in polar solvents like sulfolane or methanesulfonic acid (MSA). Quantitative studies demonstrate that reacting this specific HCl precursor with PCl3 and H3PO3 yields pure ibandronate at 72–83%, and up to 90% when optimized with ionic liquid additives, significantly outperforming unoptimized free-acid routes [1].
| Evidence Dimension | Isolated Yield of Ibandronate |
| Target Compound Data | 72–83% pure yield (up to 90% with additives) using the HCl salt precursor |
| Comparator Or Baseline | Standard free carboxylic acid routes (often yielding <60% due to reaction mass thickening) |
| Quantified Difference | >20% absolute yield improvement and maintenance of a homogeneous reaction medium |
| Conditions | Reaction with PCl3 / H3PO3 in sulfolane or MSA at 70-95°C |
For industrial API procurement, using the highly soluble HCl salt ensures complete conversion and maximizes commercial throughput by preventing downstream purification bottlenecks.
As a recognized pharmacopeial standard (Ibandronate EP Impurity A), this exact compound is mandatory for validating the purity of commercial Ibandronate sodium batches. Certified standards of CAS 625120-81-2 provide the exact HPLC retention time and ionization profile required to quantify process-related impurities down to the strict regulatory limit of <0.1% peak area. Generic tertiary amines or uncertified in-house mixtures fail to meet the system suitability and resolution criteria (typically requiring a resolution factor > 2.0 from the API peak) demanded by regulatory agencies .
| Evidence Dimension | HPLC System Suitability and Impurity Quantification |
| Target Compound Data | Exact retention time match allowing quantification at <0.1% peak area |
| Comparator Or Baseline | Generic amine homologs or uncertified crude standards |
| Quantified Difference | Certified standard ensures regulatory compliance; analogs result in validation failure |
| Conditions | HPLC/UV or LC-MS/MS impurity control frameworks per EP/USP guidelines |
Quality control laboratories must procure this exact certified standard to legally release Ibandronate sodium batches to the market.
The physical form of an analytical standard critically impacts its usability. The hydrochloride salt (CAS 625120-81-2) is a stable, crystalline solid, whereas the free base form (CAS 287395-61-3) is prone to hygroscopicity and degradation. The HCl salt maintains >99% assay integrity over extended storage periods under ambient conditions, eliminating the high gravimetric weighing errors that frequently compromise calibration curves when using the unstable free base .
| Evidence Dimension | Physical State and Assay Stability |
| Target Compound Data | Stable crystalline solid with >99% long-term assay integrity |
| Comparator Or Baseline | Free base form (CAS 287395-61-3) |
| Quantified Difference | HCl salt eliminates >5% gravimetric weighing errors associated with hygroscopic free base handling |
| Conditions | Standard ambient laboratory storage and analytical balance weighing |
For quantitative reference standards, the HCl salt guarantees the precise weighing required for accurate calibration, avoiding costly out-of-specification (OOS) investigations.
In the synthesis of nitrogenous bisphosphonates, the specific alkyl chain on the tertiary amine dictates the molecule's biological activity. The N-methyl-N-pentyl substitution of this precursor is structurally required to yield Ibandronate, which exhibits highly potent inhibition of farnesyl pyrophosphate synthase (FPPS). Substituting this precursor with shorter-chain homologs (e.g., N,N-dimethyl-beta-alanine) yields entirely different APIs (like olpadronate) that lack Ibandronate's specific antiresorptive potency profile[1].
| Evidence Dimension | Final API Target Specificity |
| Target Compound Data | N-methyl-N-pentyl chain yields Ibandronate (highly potent FPPS inhibitor) |
| Comparator Or Baseline | Shorter chain homologs (e.g., N,N-dimethyl yielding olpadronate) |
| Quantified Difference | The specific pentyl chain is non-negotiable for achieving the validated ~10-fold higher antiresorptive potency of Ibandronate compared to earlier-generation bisphosphonates |
| Conditions | Downstream pharmacological evaluation of the synthesized bisphosphonate |
Procurement cannot substitute this precursor with cheaper homologs because the specific pentyl tail is the exact pharmacophore required for Ibandronate's clinical efficacy.
As the direct precursor to Ibandronate, this compound is procured at scale for bisphosphonylation reactions. Its hydrochloride salt form ensures high solubility in methanesulfonic acid or sulfolane, preventing reaction mixture thickening and enabling high-yield (>80%) commercial production of the final API [1].
Quality control laboratories utilize certified batches of this compound as a reference standard to quantify process-related impurities in Ibandronate sodium. It is essential for executing HPLC/UV system suitability tests and ensuring the impurity remains below the strict <0.1% regulatory threshold .
Beyond routine HPLC, this compound is used to validate highly sensitive LC-MS/MS methods for detecting trace-level nitrogenous intermediates in bisphosphonate drug substances, ensuring compliance with modern stringent mutagenic and process impurity guidelines .
Irritant;Health Hazard